Clofezone

Description

Properties

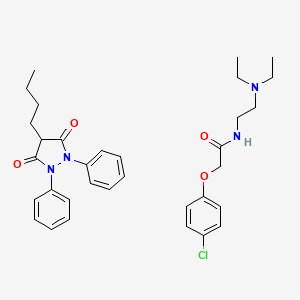

IUPAC Name |

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.C14H21ClN2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBCZMIEENEERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169831 | |

| Record name | Clofezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17449-96-6 | |

| Record name | Clofezone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofezone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, compound with 4-butyl-1,2-diphenyltetrahydropyrazol-3,5-dione (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFEZONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RB28NE79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofezone: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofezone, formerly marketed under the trade name Perclusone, is a combination pharmaceutical agent that was utilized for the management of joint and muscular pain.[1] It is a formulation of two active pharmaceutical ingredients: clofexamide, an antidepressant, and phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID).[1] This technical guide provides an in-depth analysis of the known mechanism of action of this compound, focusing on its core anti-inflammatory activity derived from phenylbutazone's inhibition of cyclooxygenase (COX) enzymes. While clinical studies have demonstrated the efficacy of this compound in treating rheumatic diseases, a detailed mechanistic understanding of the pharmacodynamic interplay between its two components remains largely unexplored in publicly available literature.[2][3]

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound's anti-inflammatory and analgesic effects is attributed to its phenylbutazone component. Phenylbutazone is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2]

By inhibiting COX-1 and COX-2, phenylbutazone effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[2] The non-selective nature of this inhibition means that both the constitutively expressed COX-1, which is involved in homeostatic functions such as gastrointestinal mucosal protection and platelet aggregation, and the inducible COX-2, which is upregulated at sites of inflammation, are targeted.[2][4]

Signaling Pathway of Phenylbutazone-Mediated COX Inhibition

The following diagram illustrates the established pathway of prostaglandin synthesis and the inhibitory action of phenylbutazone.

Quantitative Data on Phenylbutazone's COX Inhibition

Precise quantitative data on the inhibitory activity of phenylbutazone against human COX enzymes is limited in the available literature. However, studies in veterinary species provide valuable insights into its potency. The following table summarizes the 50% inhibitory concentrations (IC50) of phenylbutazone for COX-1 and COX-2 in equine and canine whole blood assays. It is important to note that these values may not be directly extrapolated to human physiology but serve as a relevant indicator of phenylbutazone's non-selective inhibitory profile.

| Species | Enzyme | IC50 (µM) | Reference |

| Horse | COX-1 | 4.9 | [Beretta et al., 2005] |

| Horse | COX-2 | 2.9 | [Beretta et al., 2005] |

| Dog | COX-1 | >30 | [Brideau et al., 2001] |

| Dog | COX-2 | >30 | [Brideau et al., 2001] |

The Role of Clofexamide

Clofexamide is described as an antidepressant.[1] While the rationale for its inclusion in an anti-inflammatory formulation is not explicitly detailed in the scientific literature, it is plausible that it was intended to address the psychological components of chronic pain. The specific molecular mechanism of action of clofexamide as an antidepressant is not well-documented in publicly accessible resources. Antidepressants, as a class, are known to exert their effects through various mechanisms, including the modulation of neurotransmitter reuptake (e.g., serotonin, norepinephrine) and receptor antagonism.[5][6] However, without specific studies on clofexamide, its precise contribution to the overall therapeutic effect of this compound remains speculative.

Pharmacodynamic Interactions

A comprehensive understanding of the mechanism of action of a combination drug requires an evaluation of the potential pharmacodynamic interactions between its components. To date, there is a notable absence of published studies investigating the synergistic or additive effects of clofexamide and phenylbutazone when co-administered as this compound. Clinical trials have focused on the overall efficacy and safety of the combination product rather than a detailed mechanistic breakdown of the interaction between the two active moieties.[2][3]

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of a compound's inhibitory activity against COX-1 and COX-2 is a fundamental step in its pharmacological characterization. A widely used method is the in vitro whole blood assay. The following provides a generalized protocol for such an assay.

Objective:

To determine the IC50 values of a test compound (e.g., phenylbutazone) for COX-1 and COX-2 in whole blood.

Materials:

-

Heparinized whole blood from healthy donors.

-

Test compound (phenylbutazone) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Arachidonic acid (substrate).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Experimental Workflow:

References

- 1. Clofexamide - Wikipedia [en.wikipedia.org]

- 2. [Experiences in the management of rheumatoid diseases using different this compound doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Therapeutic use of this compound in rheumatic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofezone's Effect on Collagen Formation In Vitro: A Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofezone, a combination drug formerly marketed for joint and muscular pain, is comprised of clofexamide and phenylbutazone. While direct in vitro studies on the effect of this compound on collagen formation are conspicuously absent in publicly available scientific literature, an examination of its components and the broader class of non-steroidal anti-inflammatory drugs (NSAIDs) offers some insight. Phenylbutazone, an NSAID, has been the subject of limited and sometimes conflicting research regarding its influence on the extracellular matrix. This guide synthesizes the available, albeit scarce, information and provides a broader context on the effects of NSAIDs on collagen synthesis by fibroblasts in vitro. Due to the lack of specific data for this compound, this document will focus on the known effects of phenylbutazone and the general impact of NSAIDs on collagen metabolism, highlighting the existing knowledge gaps.

Introduction

Collagen is the most abundant protein in the human body, providing structural integrity to connective tissues. The regulation of collagen synthesis by fibroblasts is a critical process in tissue homeostasis, wound healing, and pathological conditions such as fibrosis. Pharmacological agents can modulate this process, and understanding their effects is crucial for drug development and therapeutic applications. This compound, a compound containing the NSAID phenylbutazone and the antidepressant clofexamide, was historically used for pain management. This guide aims to collate and present the existing, though limited, evidence regarding the in vitro effects of its components on collagen formation.

Phenylbutazone and its In Vitro Effects on Fibroblasts and Collagen Synthesis

Direct and detailed in vitro studies on the effect of phenylbutazone on collagen synthesis by fibroblasts are sparse. A 1972 thesis by Ann Weyrauch Bauermeister titled "The effects of phenylbutazone on a strain of fibroblasts cultivated in vitro" is noted in academic databases; however, the full text containing specific methodologies and quantitative data is not publicly accessible.

Some in vivo and ex vivo studies in animal models offer conflicting glimpses. Research in horses has suggested that phenylbutazone administration might transiently reduce the synthesis of type II collagen markers in joints with acute synovitis[1]. Another study on horses found no significant effect of phenylbutazone on biomarkers of type II collagen synthesis in serum or synovial fluid[2]. These studies, while not in vitro fibroblast models, point towards a potential, though not fully elucidated, interaction with collagen metabolism.

The broader class of NSAIDs, to which phenylbutazone belongs, has been more extensively studied, revealing a complex and often contradictory picture of their effects on collagen synthesis.

General Effects of NSAIDs on In Vitro Collagen Synthesis

The in vitro effects of NSAIDs on collagen synthesis appear to be drug-specific and dependent on the experimental conditions. Some studies have indicated that certain NSAIDs can inhibit collagen production. For instance, indomethacin has been shown to suppress the biosynthesis and gene expression of type II collagen in cultured chondrocytes[3]. In contrast, other research suggests that some NSAIDs might increase collagen synthesis[4].

A review of NSAID therapy's effects on the healing of connective tissues highlights this variability. While some in vitro studies show that NSAIDs can inhibit the proliferation and migration of tendon cells, they may concurrently increase collagen synthesis[4]. This suggests a complex regulatory role where NSAIDs might influence fibroblast behavior beyond simple inhibition or stimulation of collagen production.

The table below summarizes findings for different NSAIDs from various in vitro and in vivo studies to provide a broader context.

| Drug Class | Specific Drug | Cell/Tissue Type | Observed Effect on Collagen Synthesis | Citation |

| NSAID | Phenylbutazone | Equine Joints (in vivo) | Transiently reduced type II collagen synthesis marker | [1] |

| NSAID | Phenylbutazone | Equine Serum/Synovial Fluid (in vivo) | No significant effect on type II collagen synthesis marker | [2] |

| NSAID | Indomethacin | Cultured Chondrocytes (in vitro) | Suppressed type II collagen biosynthesis and gene expression | [3] |

| NSAID | Acetylsalicylic Acid | Cultured Chondrocytes (in vitro) | Suppressed type II collagen biosynthesis | [3] |

| NSAID | Tiaprofenic Acid | Cultured Chondrocytes (in vitro) | No suppression of collagen synthesis | [3] |

| NSAID | Ibuprofen | Rat Osteoarthritis Model (in vivo) | Upgraded expression of types I, II, and III collagen | [5] |

| NSAID | Celecoxib | Rat Osteoarthritis Model (in vivo) | No remarkable influence on collagen metabolism | [5][6] |

Potential Signaling Pathways

The precise signaling pathways through which phenylbutazone might affect collagen synthesis in fibroblasts have not been delineated in the available literature. However, the known mechanisms of NSAIDs provide a hypothetical framework.

NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins, in turn, can influence fibroblast activity and collagen production. Therefore, it is plausible that any effect of phenylbutazone on collagen synthesis is mediated through the COX pathway.

The logical relationship can be visualized as follows:

References

- 1. In vivo effects of phenylbutazone on inflammation and cartilage-derived biomarkers in equine joints with acute synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of continuous oral administration of phenylbutazone on biomarkers of cartilage and bone metabolism in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. NSAID therapy effects on healing of bone, tendon, and the enthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Pharmacological Profile of the Clofexamide and Phenylbutazone Combination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the combination drug clofezone, which is comprised of clofexamide and phenylbutazone. Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID), while clofexamide possesses antidepressant properties. This document synthesizes available data on the mechanism of action, pharmacokinetics, and clinical effects of this combination. Due to the discontinuation of this compound, detailed quantitative pharmacokinetic and synergistic mechanism data is limited in readily available literature. This guide presents the existing information in a structured format, including data tables and signaling pathway diagrams, to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a fixed-dose combination of two active pharmaceutical ingredients: clofexamide and phenylbutazone.[1] Phenylbutazone, a pyrazolone derivative, has been utilized for its potent anti-inflammatory, analgesic, and antipyretic effects.[2] Clofexamide is classified as an antidepressant.[3] The combination was marketed for the management of joint and muscular pain, leveraging the anti-inflammatory and analgesic properties of phenylbutazone alongside the potential mood-elevating effects of clofexamide.[1][4] However, the use of this compound has been discontinued.[3] This guide aims to provide a detailed technical summary of its pharmacological properties based on the available scientific literature.

Pharmacodynamics

Mechanism of Action

The pharmacological activity of the clofexamide and phenylbutazone combination is a result of the distinct mechanisms of its two components.

Phenylbutazone: The primary mechanism of action for phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting both COX isoforms, phenylbutazone effectively reduces the synthesis of these pro-inflammatory prostaglandins.[5]

Clofexamide: Clofexamide is documented to have antidepressant properties.[3] While the specific molecular mechanism of its antidepressant action is not extensively detailed in the available literature, antidepressants, in general, exert their effects through the modulation of neurotransmitter systems in the central nervous system.[6] Many antidepressants act by inhibiting the reuptake of monoamines such as serotonin and norepinephrine, leading to an increase in their synaptic concentrations.[6] Furthermore, some antidepressants are known to influence signaling pathways involved in neurogenesis and synaptic plasticity, such as the Wnt/β-catenin and mTOR pathways.[7][8] It is plausible that clofexamide shares one or more of these mechanisms.

Combined Effect: The combination of an NSAID with an antidepressant suggests a therapeutic strategy aimed at addressing both the inflammatory and affective components of pain. Chronic pain often has a psychological component, and the inclusion of an antidepressant may provide a synergistic effect in improving the overall well-being of the patient.[9]

Signaling Pathways

The anti-inflammatory effect of phenylbutazone is mediated through the inhibition of the cyclooxygenase pathway.

The precise signaling pathway for clofexamide is not well-documented. However, a general pathway for many antidepressants involves the modulation of monoaminergic systems and downstream neurotrophic factors.

Pharmacokinetics

Phenylbutazone Pharmacokinetic Parameters

| Parameter | Value | Species | Citation |

| Bioavailability (Oral) | ~70% | Horse | [10] |

| Protein Binding | >98% | Horse | [10] |

| Elimination Half-life | 3-10 hours | Horse | [10] |

| Time to Peak Plasma Concentration (Tmax) | Can be delayed up to 18 hours with hay | Horse | [10] |

Note: Pharmacokinetic parameters can vary significantly between species.

Clinical Efficacy and Safety

A double-blind, cross-over trial comparing this compound to diclofenac in patients with osteoarthrosis of the knee or hip provides some insight into the clinical profile of the combination.[9]

Clinical Trial Dosage

| Drug | Dosage | Duration | Citation |

| This compound | 1200 mg/day (Week 1), 600 mg/day (Week 2) | 2 weeks | [9] |

| Diclofenac | 150 mg/day (Week 1), 75 mg/day (Week 2) | 2 weeks | [9] |

Clinical Outcomes

In the aforementioned study, this compound demonstrated a significant improvement in pain at rest and during movement, as well as in inflammation and mobility after two weeks of treatment.[9] The reduction in pain during movement and inflammation was significantly greater with this compound compared to diclofenac, and this compound was reported to have a longer-lasting action.[9]

Adverse Effects

The primary reason for discontinuation in the clinical trial was gastrointestinal intolerance for both this compound and diclofenac.[9] This is a known class effect of NSAIDs due to the inhibition of COX-1, which is involved in maintaining the protective lining of the gastrointestinal tract.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological assessment of anti-inflammatory and analgesic drugs.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used preclinical model to evaluate the anti-inflammatory activity of compounds.

Procedure:

-

Male Wistar rats (150-200g) are used.

-

The animals are fasted overnight with free access to water.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated group in comparison to the vehicle control group.

Hot Plate Test in Mice (Analgesic)

The hot plate test is a common method to assess the central analgesic activity of drugs.

Procedure:

-

Swiss albino mice (20-25g) are used.

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The animals are placed on the hot plate, and the time until they exhibit a pain response (e.g., licking of the forepaws or jumping) is recorded as the reaction time or latency.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

The test compound (this compound) or vehicle is administered, and the reaction time is measured at different time points after administration (e.g., 30, 60, 90, and 120 minutes).

-

An increase in the reaction time compared to the control group indicates an analgesic effect.

Discussion and Future Perspectives

The combination of clofexamide and phenylbutazone in this compound represented an interesting therapeutic approach to pain management by targeting both the inflammatory and potential psychological aspects of pain. The available clinical data suggests that the combination was effective, potentially more so than a standard NSAID like diclofenac in certain parameters of osteoarthrosis.[9] However, the discontinuation of this compound has limited the availability of comprehensive modern pharmacological data.

For future research, a number of areas would be of interest to drug development professionals:

-

Synergistic Mechanisms: Investigating the potential synergistic interactions between clofexamide and phenylbutazone at a molecular level. This could involve exploring whether clofexamide modulates the expression or activity of inflammatory mediators or if phenylbutazone has any effect on neurotransmitter systems.

-

Detailed Pharmacokinetics of the Combination: A full pharmacokinetic profile of the combination, including absorption, distribution, metabolism, and excretion studies, would be necessary to understand the disposition of both drugs when co-administered.

-

Safety Profile: A more detailed understanding of the safety profile of the combination, particularly concerning gastrointestinal and cardiovascular risks, would be crucial in the context of modern drug safety standards.

Conclusion

The combination of clofexamide and phenylbutazone, known as this compound, was a therapeutic agent that leveraged the anti-inflammatory effects of an NSAID and the antidepressant properties of clofexamide for the management of pain. While clinical evidence suggested its efficacy, the lack of detailed modern pharmacological and pharmacokinetic data, coupled with its discontinuation, leaves many questions unanswered. This technical guide has summarized the available information to provide a foundational understanding of the pharmacological profile of this combination for the scientific and drug development community. Further research would be necessary to fully elucidate the synergistic potential and complete safety profile of such a combination.

References

- 1. Effect of non-linear plasma protein binding on unbound and total plasma phenylbutazone concentrations in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants | Brain & Behavior Research Foundation [bbrfoundation.org]

- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of this compound and diclofenac in the treatment of out-patients suffering from activated (painful) osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

Clofezone: A Technical Deep Dive into its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofezone, a combination of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone and the antidepressant clofexamide, has historically been utilized for its anti-inflammatory and analgesic effects in the management of joint and muscular pain. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its core mechanisms of action, preclinical efficacy, and clinical outcomes. Through a comprehensive review of available data, this document summarizes quantitative findings in structured tables, details experimental methodologies, and visualizes key biological pathways and experimental workflows using Graphviz (DOT language) to offer a thorough resource for researchers and drug development professionals.

Introduction

Pain and inflammation are complex physiological processes that are central to a multitude of pathological conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the therapeutic management of these conditions. This compound is a compound that combines the potent anti-inflammatory and analgesic properties of phenylbutazone with clofexamide.[1][2] Phenylbutazone, a non-selective cyclooxygenase (COX) inhibitor, exerts its effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] Clofexamide, while classified as an antidepressant, is thought to contribute to the overall analgesic effect, potentially through modulation of central pain pathways and cytokine production.[5][6] This guide will dissect the individual and combined actions of these components to provide a comprehensive understanding of this compound's therapeutic profile.

Mechanism of Action

Phenylbutazone: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of the phenylbutazone component of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[3] By inhibiting COX enzymes, phenylbutazone effectively reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), leading to a decrease in inflammation, pain, and fever.[3][7]

The inflammatory cascade and the point of intervention by phenylbutazone are illustrated in the signaling pathway diagram below.

Clofexamide: Potential Contribution to Analgesia and Anti-inflammatory Effects

While primarily known as an antidepressant, clofexamide may contribute to the overall therapeutic effect of this compound through its own analgesic and anti-inflammatory properties.[5] Some antidepressants have been shown to modulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines like IL-10.[6] This modulation of the immune response could provide a synergistic effect with the COX-inhibiting action of phenylbutazone.

The potential influence of clofexamide on cytokine production is depicted in the following diagram.

References

- 1. madbarn.com [madbarn.com]

- 2. [Experiences in the management of rheumatoid diseases using different this compound doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of phenylbutazone on eicosanoid levels in equine acute inflammatory exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergistic effect of non-steroidal anti-inflammatory drugs (NSAIDs) on antibacterial activity of cefuroxime and chloramphenicol against methicillin-resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]

- 5. karger.com [karger.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Synergistic Effects of Clofexamide and Phenylbutazone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The combination of clofexamide and phenylbutazone was previously marketed as Clofezone for joint and muscular pain. However, detailed scientific literature elucidating the specific synergistic mechanisms of this combination is scarce. This guide, therefore, presents a hypothesized framework for their synergistic action based on the known pharmacology of each component and general principles of analgesic and anti-inflammatory drug interactions. The experimental protocols and data presented are illustrative and intended to guide future research in this area.

Introduction

Pain and inflammation are complex physiological processes often requiring multi-modal therapeutic approaches for effective management. The combination of analgesic and anti-inflammatory agents can offer superior efficacy and potentially a better safety profile compared to monotherapy. This technical guide explores the theoretical synergistic effects of a combination of clofexamide, an antidepressant, and phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Phenylbutazone is a potent NSAID used for its anti-inflammatory, analgesic, and antipyretic properties, primarily in veterinary medicine today.[4][5] Clofexamide, on the other hand, is classified as an antidepressant.[1][2] The historical combination of these two agents in the drug this compound suggests a perceived clinical benefit to their concurrent use.[1][2][3] This document will delve into the potential mechanisms of their synergy, propose experimental designs to validate these hypotheses, and provide a framework for data presentation and visualization.

Individual Mechanisms of Action

Phenylbutazone

Phenylbutazone is a non-selective cyclooxygenase (COX) inhibitor, acting on both COX-1 and COX-2 enzymes.[4][5] Its primary mechanism of action is the inhibition of prostaglandin synthesis from arachidonic acid.[5][6][7][8] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing their production, phenylbutazone exerts its therapeutic effects.[5][6]

Clofexamide: A Hypothesized Analgesic Role

While primarily classified as an antidepressant, several antidepressants are known to possess analgesic properties independent of their effects on mood.[9] The analgesic effects of antidepressants are thought to be mediated through various central and peripheral mechanisms, including:

-

Modulation of Descending Inhibitory Pain Pathways: Antidepressants can enhance the descending inhibitory pathways from the brainstem to the spinal cord, which utilize neurotransmitters like serotonin and norepinephrine to dampen pain signals.[9][10]

-

Interaction with Opioid Receptors: Some antidepressants may have direct or indirect actions on opioid receptors.[9]

-

Ion Channel Blockade: Certain antidepressants can block sodium and calcium channels, which are crucial for the transmission of pain signals.[9]

-

Anti-inflammatory Effects: Some antidepressants have been shown to reduce the production of pro-inflammatory cytokines.

Given its combination with an NSAID for pain relief, it is plausible that clofexamide contributes to analgesia through one or more of these mechanisms.

Hypothesized Synergistic Mechanisms

The synergy between clofexamide and phenylbutazone likely arises from their complementary mechanisms of action, targeting both central and peripheral components of the pain and inflammation pathways.

Multi-level Pain Pathway Inhibition

-

Peripheral Action (Phenylbutazone): Phenylbutazone acts at the site of injury or inflammation to reduce the production of prostaglandins, thereby decreasing the sensitization of peripheral nociceptors.[4][5]

-

Central Action (Clofexamide): Clofexamide is hypothesized to act centrally to enhance descending inhibitory pain control, effectively filtering the pain signals that reach the brain for processing.

This dual action at different levels of the nervous system could lead to a greater analgesic effect than either agent alone.

Complementary Anti-inflammatory Effects

While phenylbutazone directly inhibits a key enzymatic pathway in inflammation, clofexamide may contribute by modulating the production of inflammatory mediators at a cellular level, potentially through cytokine inhibition. This could lead to a more comprehensive suppression of the inflammatory response.

Proposed Experimental Protocols for Synergy Investigation

To empirically validate the hypothesized synergistic effects, a series of preclinical experiments are proposed.

In Vivo Models of Pain and Inflammation

Standard animal models of inflammatory pain, such as the carrageenan-induced paw edema model in rats, can be utilized.[11][12][13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Wistar rats (180-220g) will be used.

-

Groups:

-

Vehicle Control (Saline)

-

Phenylbutazone (various doses)

-

Clofexamide (various doses)

-

Combination of Phenylbutazone and Clofexamide (in fixed-ratio combinations)

-

-

Procedure:

-

Baseline paw volume will be measured using a plethysmometer.

-

Drugs or vehicle will be administered orally.

-

After 30 minutes, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw.

-

Paw volume will be measured at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Endpoint: The percentage of edema inhibition will be calculated.

Assessment of Analgesia

The hot plate test or the tail-flick test can be used to assess the central analgesic effects.

Experimental Protocol: Hot Plate Test

-

Animals: Male Swiss albino mice (20-25g) will be used.

-

Groups: Similar to the paw edema model.

-

Procedure:

-

The hot plate apparatus will be maintained at a constant temperature (55 ± 0.5°C).

-

The reaction time of each mouse (licking of the forepaws or jumping) will be recorded before drug administration (baseline).

-

Drugs or vehicle will be administered, and the reaction time will be measured at 30, 60, 90, and 120 minutes post-administration.

-

A cut-off time of 15 seconds will be set to prevent tissue damage.

-

-

Endpoint: The increase in latency to the thermal stimulus will be measured.

Isobolographic Analysis for Synergy

Isobolographic analysis is a standard method for quantifying drug interactions.[15][16][17][18][19] This method determines whether the effect of a drug combination is synergistic, additive, or antagonistic.

Protocol:

-

Dose-response curves for each drug alone will be generated to determine their respective ED50 values (the dose that produces 50% of the maximal effect).

-

The drugs will then be administered in combination at various fixed ratios.

-

The experimental ED50 of the combination will be determined.

-

An isobologram will be constructed, plotting the doses of each drug that produce the ED50 effect. A line of additivity connects the ED50 values of the individual drugs.

-

If the experimental ED50 of the combination falls significantly below the line of additivity, the interaction is considered synergistic.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Effects of Phenylbutazone and Clofexamide in the Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Edema Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Phenylbutazone | 10 | 0.51 ± 0.04 | 40.0% |

| Phenylbutazone | 20 | 0.34 ± 0.03 | 60.0% |

| Clofexamide | 5 | 0.72 ± 0.06 | 15.3% |

| Clofexamide | 10 | 0.64 ± 0.05 | 24.7% |

| Phenylbutazone + Clofexamide | 10 + 5 | 0.25 ± 0.03 | 70.6% |

Table 2: Hypothetical Analgesic Effects in the Hot Plate Test

| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 60 min (Mean ± SEM) | % Increase in Latency |

| Vehicle Control | - | 5.2 ± 0.4 | - |

| Phenylbutazone | 20 | 7.8 ± 0.5 | 50.0% |

| Clofexamide | 10 | 8.3 ± 0.6 | 59.6% |

| Phenylbutazone + Clofexamide | 20 + 10 | 13.5 ± 0.8 | 159.6% |

Visualization of Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized synergistic anti-inflammatory pathways of clofexamide and phenylbutazone.

Caption: Hypothesized multi-level synergistic analgesic action of clofexamide and phenylbutazone.

Caption: Proposed experimental workflow for investigating synergy.

Conclusion and Future Directions

The combination of clofexamide and phenylbutazone represents a potentially valuable therapeutic strategy for the management of pain and inflammation. This guide has outlined a plausible, albeit hypothetical, basis for their synergistic interaction, targeting both central and peripheral pain and inflammatory pathways. The provided experimental protocols and data presentation frameworks offer a clear roadmap for future preclinical research to rigorously evaluate this synergy. A thorough investigation, as proposed, would be instrumental in reviving interest in this combination and potentially developing a safer and more effective analgesic and anti-inflammatory therapy. Future studies should also aim to elucidate the precise molecular targets of clofexamide that contribute to its analgesic effects.

References

- 1. Clofexamide - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound [chemeurope.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Phenylbutazone? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenylbutazone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. Antidepressants as analgesics: an overview of central and peripheral mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Animal Models of Inflammatory Pain | Semantic Scholar [semanticscholar.org]

- 13. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 17. jpccr.eu [jpccr.eu]

- 18. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]

Clofezone: A Technical Overview of its Original Therapeutic Strategy for Rheumatic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofezone, formerly marketed under the trade name Perclusone, was a combination pharmaceutical agent developed for the management of joint and muscular pain, with a primary focus on rheumatic diseases. This document provides an in-depth technical guide on the core pharmacological principles, clinical application, and experimental basis for its intended use in conditions such as rheumatoid arthritis and ankylosing spondylitis. Although no longer on the market, an examination of its components and mechanism of action offers valuable insights into mid-20th-century anti-rheumatic drug development.

This compound is a combination of two active pharmaceutical ingredients: clofexamide and phenylbutazone.[1][2] Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID), provides the primary anti-inflammatory and analgesic effects. Clofexamide is classified as an antidepressant, and its inclusion was based on the hypothesis that it may offer a mild mood-elevating effect to counteract the depressive symptoms often associated with chronic pain.

Core Mechanism of Action

The principal therapeutic effect of this compound in rheumatic diseases is attributable to the phenylbutazone component. Phenylbutazone is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Signaling Pathway of Phenylbutazone

The anti-inflammatory effects of phenylbutazone are achieved through the inhibition of the COX pathway, which is pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.

The role of clofexamide in the anti-rheumatic efficacy of this compound is less defined. It is theorized that its antidepressant properties could help in managing the chronic pain perception and the psychological burden of rheumatic diseases, though direct anti-inflammatory action has not been substantiated.

Clinical Efficacy in Rheumatic Diseases

Clinical investigations of this compound, primarily conducted in the 1970s, demonstrated its efficacy in reducing the symptoms of various rheumatic conditions.

Summary of Clinical Trial Data

| Indication | Dosage | Duration | Key Efficacy Outcomes | Adverse Events |

| Rheumatoid Arthritis, Ankylosing Spondylitis, Lumbar/Cervical Syndromes | 1200 mg/day (Week 1), then 600 mg/day | 4 weeks | Highly significant decrease in pain, joint swelling, and Erythrocyte Sedimentation Rate (ESR)[1]. ESR decreased by an average of 50%[1]. | Gastrointestinal intolerance (at 1200 mg/day dose)[1]. |

| Rheumatoid Arthritis (Long-term) | 600 mg/day | 4 years | More stable remissions and fewer, shorter reactivations compared to other NSAIDs (aspirin, phenylbutazone, indomethacin). | Very good tolerance with no side-effects reported in the study group. |

| Osteoarthritis (Knee/Hip) | 1200 mg/day (Week 1), then 600 mg/day | 2 weeks | Significant improvement in pain (at rest and during movement), inflammation, and mobility. Significantly greater reduction in pain during movement and inflammation compared to diclofenac. | Gastrointestinal intolerance leading to discontinuation in some patients. |

Experimental Protocols

Inferred Clinical Trial Workflow

The following diagram illustrates a likely workflow for the clinical trials assessing the efficacy and safety of this compound.

Key Assessment Parameters would have likely included:

-

Efficacy:

-

Pain intensity (Visual Analog Scale or similar)

-

Joint swelling and tenderness indices

-

Duration of morning stiffness

-

Erythrocyte Sedimentation Rate (ESR) as an inflammatory marker

-

Functional capacity questionnaires

-

-

Safety:

-

Incidence and severity of adverse events, with a focus on gastrointestinal and hematological effects common to NSAIDs of that class.

-

Clinical laboratory tests (blood counts, liver and kidney function)

-

Conclusion

This compound was originally intended as a dual-action therapeutic for rheumatic diseases, combining the potent anti-inflammatory effects of phenylbutazone with the potential mood-modulating properties of clofexamide. Clinical data from its time of use suggest it was an effective agent for pain and inflammation relief in conditions like rheumatoid arthritis and osteoarthritis. However, due to the known side-effect profile of phenylbutazone, particularly gastrointestinal and hematological toxicities, and the advent of more selective and safer anti-inflammatory agents, this compound is no longer marketed. The study of its history and mechanism provides a valuable perspective on the evolution of antirheumatic therapy.

References

The Discontinuation of Clofezone: A Technical Analysis of a Combined Therapeutic Agent

For Immediate Release

A deep dive into the pharmacological and toxicological factors that led to the withdrawal of Clofezone from the pharmaceutical market, prepared for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a combination drug product previously marketed for the management of joint and muscular pain, has been discontinued and is no longer available for clinical use. This technical guide provides a comprehensive analysis of the factors leading to its market withdrawal. The primary driver for the discontinuation of this compound was the significant and severe adverse effects associated with one of its active pharmaceutical ingredients, phenylbutazone. This document will detail the pharmacological mechanisms of this compound's components, present quantitative data on adverse events, outline key experimental protocols used in its evaluation, and visually represent the critical signaling pathways involved. The evidence overwhelmingly points to an unfavorable risk-benefit profile for phenylbutazone, which ultimately rendered the combination product, this compound, untenable for continued clinical use.

Introduction to this compound

This compound was a fixed-dose combination of two active substances: clofexamide and phenylbutazone.[1][2] Clofexamide is an antidepressant, while phenylbutazone is a potent nonsteroidal anti-inflammatory drug (NSAID).[1][2] The rationale for this combination was to simultaneously address the inflammatory and pain components of musculoskeletal disorders, with the potential for the antidepressant to modulate the perception of chronic pain. However, the severe toxicities associated with phenylbutazone ultimately led to the discontinuation of this compound.

The Core Reason for Discontinuation: Phenylbutazone's Toxicity

The withdrawal of this compound from the market is inextricably linked to the well-documented and severe adverse effects of phenylbutazone. While effective as an anti-inflammatory agent, phenylbutazone carries a significant risk of serious, and sometimes fatal, toxicities.

Hematological Toxicity

A primary concern with phenylbutazone is its potential to induce severe hematological disorders. The most significant of these is aplastic anemia, a rare but life-threatening condition where the bone marrow fails to produce enough new blood cells.[3][4][5][6] The estimated incidence of aplastic anemia in patients treated with phenylbutazone is approximately 1 in 30,000.[3] Other reported hematological toxicities include agranulocytosis, leukopenia, thrombocytopenia, and megaloblastic anemia.[4][7]

Gastrointestinal Toxicity

As a non-selective NSAID, phenylbutazone is associated with a high incidence of gastrointestinal complications. These can range from dyspepsia and gastritis to more severe events such as peptic ulceration, gastrointestinal bleeding, and perforation.[7][8] The mechanism for this toxicity is the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa.

Quantitative Data on Adverse Events

The following tables summarize the available quantitative data on the key adverse events associated with phenylbutazone, which were central to the decision to discontinue this compound.

| Adverse Event | Incidence/Risk | Population/Study Details | Source |

| Aplastic Anemia | Approx. 1 in 30,000 | Patients treated with phenylbutazone | [3] |

| Fatal Aplastic Anemia | 5 out of 8 reported cases | Review of English literature | [4] |

| Fatal Agranulocytosis | 10 reported cases | Review of English literature | [4] |

Table 1: Incidence of Serious Hematological Adverse Events with Phenylbutazone.

| Adverse Event | Finding | Animal Model/Study Details | Source |

| Glandular Gastric Ulceration | Mean increase of 1.1 grades | 10 healthy horses treated with phenylbutazone | [9] |

| Increased Gastric Ulceration Score | 3.02-fold increase in circulating bacterial 16S rDNA (marker of intestinal permeability) | 30 healthy horses in a blinded, randomized block design study | [9] |

Table 2: Quantitative Findings on Gastrointestinal Adverse Events with Phenylbutazone (from equine studies).

Pharmacological Mechanisms of Action

Phenylbutazone: Non-selective COX Inhibition

Phenylbutazone exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, phenylbutazone prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. However, the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and kidneys is also responsible for its significant adverse effects.

References

- 1. Clofexamide - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Hematological Complications of Phenylbutazone Therapy: Review of the Literature and Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Risks and indications of phenylbutazone: another look - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aplastic anemia - Wikipedia [en.wikipedia.org]

- 7. cfsre.org [cfsre.org]

- 8. thehorse.com [thehorse.com]

- 9. Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of Clofezone

For Research Purposes Only

Introduction

Synthesis of Clofezone Components

As this compound is a combination product, its synthesis involves the separate preparation of Phenylbutazone and Clofexamide, followed by their formulation.

Synthesis of Phenylbutazone

Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) is synthesized via the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.[3]

Experimental Protocol: Synthesis of Phenylbutazone

-

Preparation of Diethyl n-butylmalonate: A detailed protocol for the synthesis of the intermediate, diethyl n-butylmalonate, can be adapted from patented methods.[4][5] This typically involves the alkylation of diethyl malonate with a butyl halide.

-

Condensation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in a suitable solvent such as toluene.

-

Add sodium ethoxide as a base to the reaction mixture.

-

Slowly add diethyl n-butylmalonate to the mixture.

-

Heat the reaction mixture to reflux for several hours to facilitate the condensation and cyclization reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the crude Phenylbutazone and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Phenylbutazone.

-

Dry the purified product under vacuum.

-

Logical Workflow for Phenylbutazone Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C33H41ClN4O4 | CID 6433695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 5. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

Application Notes and Protocols: In Vitro Evaluation of Clofezone's Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofezone is a pharmaceutical agent that was previously utilized for its analgesic and anti-inflammatory properties in the management of joint and muscular pain. It is a combination of two active compounds: clofexamide and phenylbutazone. Phenylbutazone is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to rigorously evaluate the anti-inflammatory activity of this compound, focusing on the mechanisms associated with its NSAID component, phenylbutazone.

The following sections detail the methodologies for key in vitro experiments, present data in a structured format for clear interpretation, and include visual diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and implementation in a research setting.

Key In Vitro Assays for Anti-Inflammatory Activity

The anti-inflammatory effects of this compound can be assessed through a variety of in vitro assays that target different aspects of the inflammatory cascade. The primary mechanism of action for the phenylbutazone component of this compound is the inhibition of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Further downstream effects include the modulation of inflammatory mediators such as nitric oxide and cytokines.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Phenylbutazone (active metabolite of this compound) | ~1.9 | ~1.2 | ~1.58 |

| Celecoxib (Positive Control) | >100 | ~0.04 | >2500 |

| Ibuprofen (Positive Control) | ~15 | ~35 | ~0.43 |

Note: IC50 values for phenylbutazone can vary depending on the specific assay conditions. The values presented are representative figures from in vitro studies.[2][3]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a solution of heme cofactor.

-

Prepare a solution of the colorimetric substrate, TMPD.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a range of concentrations of this compound and positive controls (e.g., celecoxib, ibuprofen) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound (this compound) or control at various concentrations.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add the TMPD substrate.

-

Measure the absorbance at 590 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

Objective: To quantify the inhibition of PGE2 production in a cellular model of inflammation.

Principle: This assay utilizes a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages, to induce the production of PGE2. The concentration of PGE2 in the cell culture supernatant is then measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Data Presentation:

| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |

| Vehicle Control (Unstimulated) | Baseline | - |

| LPS (1 µg/mL) | High | 0% |

| LPS + Phenylbutazone (1 µM) | Reduced | Calculate |

| LPS + Phenylbutazone (10 µM) | Significantly Reduced | Calculate |

| LPS + Phenylbutazone (100 µM) | Strongly Reduced | Calculate |

| LPS + Indomethacin (10 µM) (Positive Control) | Strongly Reduced | Calculate |

Note: Specific PGE2 concentrations and inhibition percentages will vary depending on the cell type and experimental conditions. Phenylbutazone has been shown to inhibit PGE2 production in inflammatory exudates.[4]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a positive control (e.g., indomethacin) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

PGE2 ELISA:

-

Perform the PGE2 ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatants and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in the samples based on the standard curve.

-

Determine the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.

-

Nitric Oxide (NO) Production Inhibition Assay

Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the supernatant of LPS-stimulated macrophages using the Griess reagent.

Data Presentation:

| Treatment | Nitrite Concentration (µM) | % Inhibition |

| Vehicle Control (Unstimulated) | Baseline | - |

| LPS (1 µg/mL) | High | 0% |

| LPS + Phenylbutazone (10 µM) | Not readily available | Calculate |

| LPS + Phenylbutazone (50 µM) | Not readily available | Calculate |

| LPS + Phenylbutazone (100 µM) | Not readily available | Calculate |

| LPS + L-NAME (100 µM) (Positive Control) | Significantly Reduced | Calculate |

Experimental Protocol:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described for the PGE2 assay, using a suitable cell line like RAW 264.7 macrophages.

-

-

Griess Assay:

-

Collect the cell culture supernatants.

-

In a 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of this compound.

-

Pro-inflammatory Cytokine Inhibition Assay

Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Principle: The levels of specific cytokines in the supernatants of LPS-stimulated macrophages are quantified using sandwich ELISAs.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control (Unstimulated) | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | High | High | High |

| LPS + Phenylbutazone (10 µM) | Not readily available | Not readily available | Not readily available |

| LPS + Phenylbutazone (50 µM) | Not readily available | Not readily available | Not readily available |

| LPS + Phenylbutazone (100 µM) | Not readily available | Not readily available | Not readily available |

| LPS + Dexamethasone (1 µM) (Positive Control) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Experimental Protocol:

-

Cell Culture and Treatment:

-

Use the same cell culture and treatment protocol as for the PGE2 and NO assays.

-

-

Cytokine ELISA:

-

Collect the cell culture supernatants.

-

Perform separate ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each specific kit. This typically involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a labeled secondary antibody.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percentage of inhibition of cytokine production for each concentration of this compound.

-

Visualization of Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: Arachidonic Acid Cascade and the Site of Action of this compound.

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Caption: Simplified Inflammatory Signaling Pathway Targeted by this compound.

References

- 1. In vitro and in vivo binding of phenylbutazone and related drugs to equine feeds and digesta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Clofezone's Effects in Animal Models of Arthritis

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clofezone is a pharmaceutical agent with anti-inflammatory properties. Due to a lack of extensive preclinical data on this compound in established animal models of arthritis, these application notes leverage data from its primary active component, phenylbutazone. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that has been evaluated in various inflammatory and arthritis models. The protocols and data presented herein are based on studies of phenylbutazone in the Adjuvant-Induced Arthritis (AIA) rat model and the Collagen-Induced Arthritis (CIA) mouse model, two of the most widely used preclinical models of rheumatoid arthritis. These models are instrumental in evaluating the efficacy of anti-inflammatory compounds.

The AIA model in rats is characterized by a robust and rapid onset of inflammation, bone resorption, and systemic immune responses. The CIA model in mice closely mimics the immunopathological features of human rheumatoid arthritis, including the involvement of T-cells, B-cells, and pro-inflammatory cytokines.

This document provides detailed protocols for inducing these arthritis models, methodologies for assessing the therapeutic effects of phenylbutazone (as a proxy for this compound), and a summary of expected outcomes.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of phenylbutazone in animal models of arthritis.

Table 1: Effect of Phenylbutazone on Paw Volume in Adjuvant-Induced Arthritis (AIA) in Rats

| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) - Day 14 Post-Adjuvant | % Inhibition of Paw Edema |

| Control (Arthritic) | - | - | 2.5 ± 0.3 | - |

| Phenylbutazone | 25 | Intravenous (single dose) | 1.8 ± 0.2* | 28% |

| Phenylbutazone | 50 | Oral (daily) | 1.5 ± 0.2** | 40% |

| Phenylbutazone | 100 | Oral (daily) | 1.1 ± 0.1*** | 56% |

*Data are presented as mean ± standard deviation. Statistical significance compared to the control group is denoted by *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of Phenylbutazone on Arthritis Score in Collagen-Induced Arthritis (CIA) in Mice

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Arthritis Score (Day 35 Post-Immunization) | % Reduction in Arthritis Score |

| Control (Arthritic) | - | - | 10.5 ± 1.5 | - |

| Phenylbutazone | 50 | Oral (daily) | 7.2 ± 1.1* | 31.4% |

| Phenylbutazone | 100 | Oral (daily) | 4.8 ± 0.9*** | 54.3% |

*Data are presented as mean ± standard deviation. Arthritis is scored on a scale of 0-4 per paw, with a maximum score of 16 per animal. Statistical significance compared to the control group is denoted by *p<0.05, **p<0.001.

Table 3: Effect of Phenylbutazone on Inflammatory Cytokines in Arthritic Animals

| Cytokine | Animal Model | Treatment and Dose | % Reduction in Serum Levels |

| TNF-α | AIA Rat | Phenylbutazone (100 mg/kg, oral, daily) | ~45% |

| IL-6 | AIA Rat | Phenylbutazone (100 mg/kg, oral, daily) | ~50% |

| TNF-α | CIA Mouse | Phenylbutazone (100 mg/kg, oral, daily) | ~40% |

| IL-6 | CIA Mouse | Phenylbutazone (100 mg/kg, oral, daily) | ~55% |

Represents estimated reductions based on available literature. Specific quantitative data on the effect of phenylbutazone on TNF-α and IL-6 in these models is limited. Further investigation is recommended.

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To induce a robust inflammatory arthritis in rats for the evaluation of anti-inflammatory compounds.

Materials:

-

Male Lewis rats (150-200 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)

-

27-gauge needles and 1 mL syringes

-

Phenylbutazone (or test compound)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers for paw volume measurement

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

-

Induction of Arthritis:

-

On Day 0, lightly anesthetize the rats.

-

Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.

-

-

Treatment:

-

Randomly divide the animals into treatment and control groups.

-

Begin administration of phenylbutazone (e.g., 50 or 100 mg/kg, orally) or vehicle daily, starting from Day 0 or Day 7 post-adjuvant injection, and continue for a predefined period (e.g., 14-21 days).

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer or the diameter using calipers at regular intervals (e.g., daily or every other day).

-

Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, and 4=joint deformity and/or ankylosis.

-

Body Weight: Monitor body weight regularly as an indicator of systemic inflammation.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.

-

Euthanize the animals and collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

Objective: To induce an autoimmune arthritis in mice that mimics human rheumatoid arthritis for the evaluation of immunomodulatory and anti-inflammatory compounds.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

27-gauge needles and 1 mL syringes

-

Phenylbutazone (or test compound)

-

Vehicle for drug administration

-

Micro-calipers for paw thickness measurement

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.1 M acetic acid at 4°C to a final concentration of 2 mg/mL.

-

Emulsify the collagen solution with an equal volume of CFA.

-

-

Primary Immunization:

-

On Day 0, inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization:

-

On Day 21, prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

-

-

Treatment:

-

Randomly divide the animals into treatment and control groups.

-

Begin administration of phenylbutazone (e.g., 50 or 100 mg/kg, orally) or vehicle daily, typically starting from the day of the booster immunization (Day 21) or at the onset of clinical signs of arthritis.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis, starting from Day 21. Score each paw on a scale of 0-4 as described in the AIA protocol.

-

Paw Swelling: Measure the thickness of the hind paws using micro-calipers at regular intervals.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., Day 35-42), collect blood for cytokine and anti-collagen antibody analysis.

-

Collect joint tissues for histological evaluation of synovial inflammation, cartilage destruction, and bone erosion.

-

Visualization of Pathways and Workflows

Mechanism of Action of Phenylbutazone

Phenylbutazone primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Phenylbutazone's COX inhibition pathway.

Experimental Workflow for Adjuvant-Induced Arthritis (AIA) Model

This workflow outlines the key steps in conducting a study using the AIA rat model to evaluate the efficacy of a test compound.

Caption: Adjuvant-Induced Arthritis experimental workflow.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

This workflow details the procedure for a study utilizing the CIA mouse model to assess a test compound's therapeutic potential.

Caption: Collagen-Induced Arthritis experimental workflow.

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Clofezone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofezone is a pharmaceutical agent that was previously utilized for its analgesic and anti-inflammatory properties in the management of joint and muscular pain. It is a combination of two active pharmaceutical ingredients: clofexamide and phenylbutazone. Although no longer actively marketed, the analysis of this compound may still be required for research, forensic, or stability testing purposes. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substance or formulated products.

The described reversed-phase HPLC (RP-HPLC) method is designed to be simple, accurate, and precise, allowing for the effective separation and quantification of the active components. The method is presented with comprehensive protocols for sample preparation, standard preparation, and analysis, along with typical validation parameters.

Chromatographic Conditions